Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate

Overview

Description

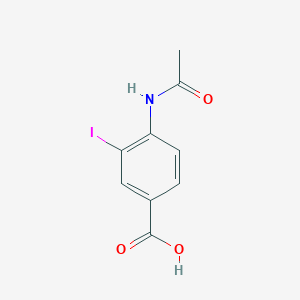

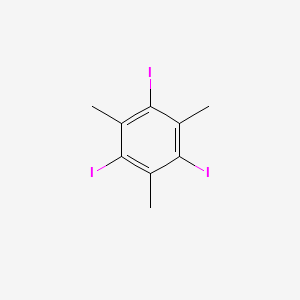

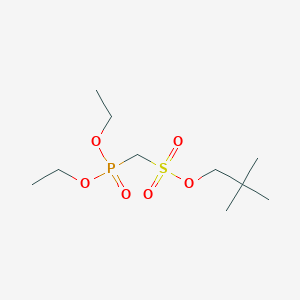

Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate, also known as Stearyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate, is a compound with the molecular formula C35H62O3 . It is a white to almost white powder or crystal . This compound is one of the most common polymer antioxidants, partly due to its comparatively low price .

Synthesis Analysis

The synthesis of this compound involves a base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming the intermediate butyl-phloretic ester. A high-temperature transesterification of this with stearyl alcohol yields the final product .Molecular Structure Analysis

The molecular structure of this compound consists of 35 carbon atoms, 62 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 528.849 Da .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point range of 50.0 to 55.0 degrees Celsius . The compound is soluble in toluene .Scientific Research Applications

Synthesis and Chemistry

Synthesis Techniques : Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate, a form of antioxidant 1076, is synthesized from methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate and stearyl alcohol using organic zinc salt as a catalyst through transesterification. This process achieves a high yield and purity under optimal conditions, which includes a specific ratio of reactants, reaction temperature, and catalyst amount (Fang Li-ju, 2014).

Molecular Interactions and Surface Chemistry : Studying the steric effects of aryl radicals, including those similar to this compound, reveals how steric hindrance affects the formation of grafted layers on surfaces. This understanding is crucial in applications like electrografting and polymer modification (C. Combellas et al., 2009).

Food Industry Applications

- Transfer to Foodstuffs : Research has explored the transfer of stearyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate from various plastics into foodstuffs and simulants. This is important for assessing the safety and regulatory compliance of food packaging materials (W. Bieber et al., 1984).

Polymer and Materials Science

Polymer Antioxidants : The compound’s role as an antioxidant in polymers has been extensively studied. For example, its homopolymerization behavior and effectiveness in preserving polymer properties have been analyzed (D. Munteanu et al., 1985).

Innovative Antioxidants for Bioadditives : Hindered phenolic esters like this compound are being explored as potential antioxidants for bioadditives in lubricant formulations due to their thermal stability and antioxidant properties (Venkateshwarlu Kontham et al., 2020).

Polyethylene-bound Antioxidants : Research into grafting monomeric antioxidants, similar in structure to this compound, onto polyethylene highlights its potential in enhancing the durability and lifespan of polyethylene products (D. Munteanu & C. Csunderlik, 1991).

Environmental and Health Impact

- Environmental Behavior and Risk Analysis : Assessments of environmental impact and comparative risk analysis have been conducted for compounds like this compound, especially regarding their use in agricultural applications. This research is essential for understanding the ecological footprint and potential risks associated with these chemicals (M. Herrchen et al., 1997).

Biomedical Research

- Potential Biomarker in Human Exposure : A study on the metabolism of similar 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants suggests the use of fenozan acid as a potential urinary biomarker for human exposure to these compounds. This is relevant for assessing human exposure to various synthetic phenolic antioxidants (Runzeng Liu & S. Mabury, 2021).

Safety and Hazards

According to the Safety Data Sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . Personal protective equipment and face protection should be worn when handling this chemical .

properties

IUPAC Name |

octadecyl (E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H60O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-38-32(36)25-24-29-27-30(34(2,3)4)33(37)31(28-29)35(5,6)7/h24-25,27-28,37H,8-23,26H2,1-7H3/b25-24+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKFEDZJXPHATD-OCOZRVBESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H60O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016733 | |

| Record name | octadecyl (2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19277-65-7 | |

| Record name | Stearyl 3,5-di-tert-butyl-4-hydroxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019277657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | octadecyl (2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STEARYL 3,5-DI-TERT-BUTYL-4-HYDROXYCINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F251TC1C5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B3049002.png)

![1-[4-(Benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3049010.png)